AZD3965 is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1) [ [], [] ]. MCTs are a family of proton-linked transporters that facilitate the movement of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane [ [], [], [], [] ]. AZD3965 exhibits selectivity for MCT1 over MCT2 and does not inhibit MCT4 at relevant concentrations [ [], [] ]. This selectivity makes it a valuable tool for studying the role of MCT1 in various biological processes, particularly in cancer research where MCT1 is often overexpressed [ [], [], [], [], [] ].
AZD3965 was developed by AstraZeneca and is classified as a small molecule inhibitor targeting the monocarboxylate transporter family, specifically MCT1. The compound has shown selectivity against MCT2 but minimal activity against MCT3 and MCT4, which are also involved in lactate transport. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
The synthesis of AZD3965 involves complex organic chemistry techniques. While specific proprietary details of the synthesis process are not publicly disclosed, general methods for synthesizing similar compounds typically include:
The synthesis process must be optimized to achieve high yield and purity while maintaining the compound's pharmacological properties.
AZD3965 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with monocarboxylate transporters. While detailed structural data is proprietary, it is known that AZD3965 features:
The molecular formula and weight of AZD3965 are critical for understanding its pharmacokinetic properties, although specific values were not disclosed in the available literature .
AZD3965 primarily engages in biochemical interactions rather than traditional chemical reactions. Its main action involves:
These biochemical interactions can lead to increased intracellular lactate levels, which may induce cell death or growth inhibition in tumors dependent on lactate export for survival .
The mechanism of action of AZD3965 revolves around its ability to inhibit the monocarboxylate transporter 1. This inhibition leads to several downstream effects:
These mechanisms highlight the potential of AZD3965 as a therapeutic agent targeting metabolic vulnerabilities in cancer cells.
AZD3965 exhibits several physical and chemical properties that influence its pharmacological profile:
Understanding these properties helps inform dosage forms and delivery methods in clinical settings.
The primary application of AZD3965 lies within oncology, particularly in treating cancers with high metabolic demands that rely on lactate transport for survival. Specific applications include:
Monocarboxylate transporters (MCTs), particularly isoforms MCT1 (SLC16A1) and MCT4 (SLC16A3), facilitate proton-linked transport of lactate, pyruvate, and ketone bodies across plasma membranes. In cancer, glycolytic reprogramming (the Warburg effect) generates excess lactate, which MCTs extrude to maintain intracellular pH homeostasis and prevent cytotoxic acidosis [3] [5]. MCT1, with high lactate affinity (Km = 3.5–10 mM), imports lactate into oxidative tumor cells for mitochondrial metabolism. MCT4, a low-affinity exporter (Km = 22–28 mM), dominates in hypoxic, glycolytic regions [5] [8]. Overexpression of both transporters correlates with poor prognosis in lymphoma, colorectal, and breast cancers, establishing them as metabolic gatekeepers in tumor microenvironments (TMEs) [3] [10].
Table 1: Key MCT Isoforms in Cancer Metabolism
Isoform | Substrate Affinity | Primary Role | Tumor Expression |
---|---|---|---|
MCT1 | High (Lactate: Km 3.5–10 mM) | Lactate import/export; Pyruvate transport | Overexpressed in oxidative tumor regions |
MCT4 | Low (Lactate: Km 22–28 mM) | Lactate export from glycolytic cells | Upregulated in hypoxia; poor prognostic marker |
MCT2 | Very High (Lactate: Km 0.1–0.75 mM) | Lactate uptake | Limited; cytosolic in some cancers |
Data compiled from [3] [5] [8]
MCT1 inhibition disrupts bidirectional lactate shuttling, a cornerstone of metabolic symbiosis in tumors:
AZD3965 is an orally bioavailable, selective MCT1 inhibitor (Ki < 10 nM) developed by AstraZeneca. It emerged from high-throughput screening and optimization campaigns targeting MCT1’s substrate-binding domain [6] [9]. Preferential selectivity over MCT4 (>10-fold) minimizes off-target effects while exploiting vulnerabilities in MCT4-deficient cancers like Burkitt lymphoma [6] [9]. Phase I trials (NCT01791595) validated its progression to clinical evaluation, emphasizing its first-in-class status among metabolic inhibitors [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: